molecular formula C13H11NOS B6195838 [(4-methylpyridin-3-yl)sulfanyl](phenyl)methanone CAS No. 2680543-05-7

[(4-methylpyridin-3-yl)sulfanyl](phenyl)methanone

Cat. No.: B6195838
CAS No.: 2680543-05-7
M. Wt: 229.3
InChI Key:
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Description

(4-methylpyridin-3-yl)sulfanylmethanone is an organic compound with the molecular formula C13H11NOS It is a derivative of pyridine and benzene, featuring a sulfanyl group linking the two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylpyridin-3-yl)sulfanylmethanone typically involves the reaction of 4-methyl-3-pyridinethiol with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The crude product is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of (4-methylpyridin-3-yl)sulfanylmethanone may involve similar synthetic routes but with optimized conditions to increase yield and reduce costs. This could include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

(4-methylpyridin-3-yl)sulfanylmethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-methylpyridin-3-yl)sulfanylmethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which (4-methylpyridin-3-yl)sulfanylmethanone exerts its effects depends on its interaction with molecular targets. The sulfanyl group can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the aromatic rings can participate in π-π stacking interactions, which are important in biological systems.

Comparison with Similar Compounds

(4-methylpyridin-3-yl)sulfanylmethanone can be compared with other similar compounds such as:

    (4-methylpyridin-3-yl)sulfanylmethanol: Similar structure but with an alcohol group instead of a carbonyl group.

    (4-methylpyridin-3-yl)sulfanylethanone: Similar structure but with an ethyl group instead of a methyl group.

    (4-methylpyridin-3-yl)sulfanylpropane: Similar structure but with a propane group instead of a methanone group.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(4-methylpyridin-3-yl)sulfanyl](phenyl)methanone involves the reaction of 4-methyl-3-pyridinethiol with benzoyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "4-methyl-3-pyridinethiol", "benzoyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add 4-methyl-3-pyridinethiol to a reaction flask", "Add a base (e.g. triethylamine) to the reaction flask", "Add benzoyl chloride dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS No.

2680543-05-7

Molecular Formula

C13H11NOS

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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